molecular formula C20H20N2O3S2 B2872851 N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-13-8

N-(4-mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2872851
CAS No.: 896286-13-8
M. Wt: 400.51
InChI Key: UZSJFHQEBMBJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a benzamide derivative featuring a thiazole ring substituted with a mesityl (2,4,6-trimethylphenyl) group at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 3-position of the benzamide core. This compound is of interest in medicinal chemistry due to its structural motifs commonly associated with kinase inhibition and other biological activities.

Properties

IUPAC Name

3-methylsulfonyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-12-8-13(2)18(14(3)9-12)17-11-26-20(21-17)22-19(23)15-6-5-7-16(10-15)27(4,24)25/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSJFHQEBMBJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-Mesitylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and potential anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the molecular formula C20H20N2O3S2C_{20}H_{20}N_{2}O_{3}S_{2} and a molecular weight of 400.51 g/mol. It features a thiazole ring, a mesityl group, and a methylsulfonyl substituent on the benzamide moiety, which contribute to its biological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thus preventing cell division and leading to bacteriostatic effects.

In Vitro Studies

A series of studies have demonstrated the antimicrobial efficacy of this compound. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus0.2520
Escherichia coli1.015
Bacillus subtilis0.518
Pseudomonas aeruginosa2.010

These results indicate that this compound is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), highlighting its potential as an antibacterial agent in clinical settings .

Anticancer Potential

Emerging research suggests that this compound may also play a role in cancer therapy. Studies indicate that it can interact with specific cellular targets, modulating pathways involved in cell proliferation and apoptosis.

The anticancer activity is hypothesized to stem from the compound's ability to induce apoptosis in cancer cells through the activation of caspases and inhibition of survival pathways such as PI3K/Akt. In vitro assays have shown that treatment with this compound leads to reduced viability of various cancer cell lines, including breast and colon cancer cells.

Case Studies

  • Study on MRSA Inhibition : A recent study demonstrated that this compound effectively inhibited MRSA growth in vitro, achieving an MIC of 0.25 µg/mL. The study further explored its mechanism, revealing that it disrupts bacterial membrane integrity while also affecting intracellular signaling pathways related to bacterial survival .
  • Cancer Cell Line Testing : In another investigation, this compound was tested against several human cancer cell lines (MCF-7 for breast cancer and HT-29 for colon cancer). Results indicated a significant decrease in cell viability after treatment, with IC50 values ranging from 10 to 15 µM, suggesting its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (Compound 9a)

  • Key Differences :
    • The thiazole 4-position substituent is pyridin-3-yl instead of mesityl.
    • Retains the 3-(methylsulfonyl)benzamide core.
  • Pyridine’s nitrogen may engage in hydrogen bonding, altering target selectivity. Synthesis employs EDCI/HOBt coupling, similar to the target compound .

4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

  • Key Differences :
    • Sulfamoyl group (-SO₂N(CH₃)CH₂C₆H₅) replaces methylsulfonyl.
    • Benzothiazol-2-ylidene scaffold (fused ring system) differs from standalone thiazole.
    • Additional methoxy and methyl groups on the benzothiazole ring.
  • Implications :
    • Sulfamoyl groups are bulkier and less electron-withdrawing than methylsulfonyl, possibly reducing binding affinity for electron-deficient pockets.
    • The fused benzothiazole system may enhance planarity, affecting π-π stacking interactions .

Physicochemical and Pharmacokinetic Properties

Property This compound Compound 9a 4-[Benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Molecular Weight (g/mol) ~413.5 (calculated) ~385.4 (calculated) ~537.6 (calculated)
LogP (Estimated) ~3.8 (highly lipophilic) ~2.5 (moderate lipophilicity) ~3.2 (moderate lipophilicity)
Key Substituents Mesityl, methylsulfonyl Pyridin-3-yl, methylsulfonyl Benzyl(methyl)sulfamoyl, benzothiazol-2-ylidene, methoxy
Synthetic Route EDCI/HOBt-mediated amide coupling EDCI/HOBt-mediated amide coupling Not specified

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.